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Cat. No.: B045811 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the histochemical localization of suberin

lamellae in plant tissues using Sudan Red 7B, a lipophilic dye that produces intense red

staining of suberized cell walls.[1] This method is particularly useful for examining the

anatomical distribution of suberin, a complex biopolymer that forms apoplastic barriers in

various plant tissues, including roots and periderm.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of

Sudan Red 7B staining solution, derived from established protocols.
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Parameter Value Reference

Stain Concentration 0.1% (w/v) or 0.2 g L⁻¹ [2][3]

Solvent System

Polyethylene glycol (PEG 400)

and 90% aqueous glycerol (1:1

v/v)

[4][5]

Staining Incubation Time 1 hour to overnight [6]

Staining Temperature Room temperature [7]

Washing Step Several rinses with water [6]

Experimental Protocol: Staining Suberin Lamellae
with Sudan Red 7B
This protocol is adapted from the methods described by Brundrett et al. (1991).

1. Materials and Reagents:

Sudan Red 7B (also known as Fat Red 7B)[6][8]

Polyethylene glycol (PEG), average molecular weight 400

Glycerol

Distilled water

Plant tissue for sectioning (e.g., roots, potato tubers)

Microtome or razor blades for sectioning

Microscope slides and coverslips

Microscope with bright-field or Nomarski interference contrast optics[2]

2. Preparation of Staining Solution:
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Prepare a 90% (v/v) glycerol solution by mixing 90 ml of glycerol with 10 ml of distilled water.

To prepare the Sudan Red 7B staining solution, dissolve 0.1 g of Sudan Red 7B powder in

50 ml of polyethylene glycol (PEG 400).[6]

Heat the mixture at 90°C for 1 hour to ensure the dye is fully dissolved.[6]

After cooling to room temperature, add an equal volume (50 ml) of the 90% glycerol solution.

[6]

Mix thoroughly. The final staining solution will be 0.1% (w/v) Sudan Red 7B in a 1:1 (v/v)

mixture of PEG 400 and 90% glycerol.

Store the staining solution at room temperature.[6]

3. Tissue Sectioning:

Fresh plant material should be sectioned to a thickness that allows for clear microscopic

observation, typically 30-50 µm.

A vibratome, microtome, or sharp razor blade can be used for sectioning. For delicate

tissues, embedding in a medium like agarose may be necessary prior to sectioning.

4. Staining Procedure:

Place the tissue sections in the Sudan Red 7B staining solution.

Incubate for 1 hour to overnight at room temperature.[6] The optimal staining time may vary

depending on the plant species and tissue type.

Following incubation, carefully remove the sections from the staining solution.

Rinse the sections several times with distilled water to remove excess stain.[6]

5. Mounting and Microscopy:

Mount the stained sections on a microscope slide in a drop of glycerol or water.
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Place a coverslip over the sections.

Observe the sections under a bright-field or Nomarski interference contrast microscope.

Suberin lamellae will appear as intensely stained red structures within the cell walls.[2][1]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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